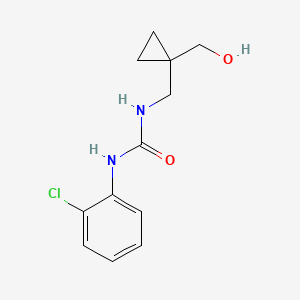

1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a chlorophenyl group with a cyclopropyl group, followed by the introduction of a urea group. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. It would likely have a complex three-dimensional structure due to the presence of the cyclopropyl and phenyl rings. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The presence of the urea, cyclopropyl, and chlorophenyl groups could make it reactive with a variety of other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its specific molecular structure .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea has demonstrated anticonvulsant activity. Research shows that this compound can increase the convulsion threshold, synchronize spontaneous bioelectric activity, and alter ion content in brain structures, specifically increasing the extracellular content of sodium ions and reducing intracellular potassium ions in key areas of the brain (Vengerovskii et al., 2014).

Environmental Degradation Studies

Studies involving similar urea compounds like triclocarban (N-(4-chlorophenyl)-N′-(3,4-dichlorophenyl)urea) have been conducted to understand their environmental degradation, specifically through electro-Fenton processes. These studies are crucial for assessing the environmental impact and degradation pathways of such compounds (Sirés et al., 2007).

Photodegradation and Hydrolysis

Investigations into the photodegradation and hydrolysis of substituted urea pesticides, which are structurally similar to 1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea, have been conducted. These studies are essential to understand the stability and breakdown of these compounds in different environmental conditions (Gatidou & Iatrou, 2011).

Corrosion Inhibition

Research into similar urea compounds has shown their effectiveness as corrosion inhibitors. Studies demonstrate their ability to inhibit corrosion in steel, which is relevant for industrial applications (Bahrami & Hosseini, 2012).

Anticancer Agents

Derivatives of diaryl ureas, similar in structure to 1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea, have been explored for their anticancer properties. Some of these compounds have shown significant antiproliferative effects on various cancer cell lines (Feng et al., 2020).

CB1 Receptor Modulation

Compounds structurally related to 1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea have been studied for their effects on the CB1 receptor, particularly in their role as allosteric antagonists. This research is pertinent to understanding the modulation of neuronal excitability and potential therapeutic applications (Wang et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c13-9-3-1-2-4-10(9)15-11(17)14-7-12(8-16)5-6-12/h1-4,16H,5-8H2,(H2,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHHAGNUMROAGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NC2=CC=CC=C2Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[2-[1-(oxan-4-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2382065.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2382066.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B2382073.png)

![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2382076.png)

![4-(3-Methoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2382078.png)

![6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382082.png)

![methyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2382084.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2382085.png)